2-Chloro-5-iodo-6-methyl-3-nitropyridine
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Overview
Description
2-Chloro-5-iodo-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H4ClIN2O2 and a molecular weight of 298.47 g/mol . This compound is a halogenated heterocycle, which means it contains a ring structure with at least one atom other than carbon, in this case, nitrogen. The presence of chlorine, iodine, and nitro groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-methyl-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to introduce the chlorine atom, resulting in 2-chloro-3-nitro-6-methylpyridine . Finally, iodination is performed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Coupling: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products with various functional groups replacing chlorine or iodine.
Reduction: 2-Chloro-5-iodo-6-methyl-3-aminopyridine.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Chloro-5-iodo-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-3-nitropyridine: Similar structure but lacks the iodine atom.
2-Chloro-3-methyl-5-nitropyridine: Similar structure but with different positioning of the nitro and methyl groups.
2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Chloro-5-iodo-6-methyl-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the nitro group enhances its utility in various synthetic applications.
Properties
Molecular Formula |
C6H4ClIN2O2 |
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Molecular Weight |
298.46 g/mol |
IUPAC Name |
2-chloro-5-iodo-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-5(10(11)12)6(7)9-3/h2H,1H3 |
InChI Key |
GHFTXFFJVBNBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
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